molecular formula C11H12FNO4 B1428599 tert-Butyl 4-fluoro-3-nitrobenzoate CAS No. 579514-75-3

tert-Butyl 4-fluoro-3-nitrobenzoate

Cat. No. B1428599
M. Wt: 241.22 g/mol
InChI Key: QWDYAIDDFCNTKJ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-fluoro-3-nitrobenzoate is a chemical compound with the molecular formula C11H12FNO4 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of tert-Butyl 4-fluoro-3-nitrobenzoate involves the reaction of 4-Fluoro-3-nitrobenzoic acid with tert-butyl 2,2,2-trichloroacetimidate in the presence of boron trifluoride diethyl etherate . The reaction is carried out in diethyl ether at room temperature .


Molecular Structure Analysis

The molecular structure of tert-Butyl 4-fluoro-3-nitrobenzoate consists of 11 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 241.07503603 g/mol .


Physical And Chemical Properties Analysis

Tert-Butyl 4-fluoro-3-nitrobenzoate has a molecular weight of 241.22 g/mol . It has a topological polar surface area of 72.1 Ų . The compound has a complexity of 308 .

Scientific Research Applications

Synthesis of Fluorinated Phenyl Nitroxides

The synthesis of fluorinated phenyl tert-butyl nitroxides involves the interaction of fluoroarenes with tert-butylamine, followed by oxidation to yield functionalized perfluorinated nitroxides. These nitroxides have potential applications in magnetic materials due to their radical nature and ferromagnetic exchange interactions (Tretyakov et al., 2019).

Supramolecular Self-Assembly

tert-Butyl derivatives, such as p-tert-butylthiacalix[4]arenes, have been used to create nanoscale particles capable of recognizing metal cations and dicarboxylic acids. These compounds form supramolecular systems, suggesting potential applications in molecular recognition and nanotechnology (Yushkova et al., 2012).

Solid-Phase Synthesis

The solid-phase synthesis of various heterocyclic scaffolds can be achieved using tert-butyl fluoro-nitrobenzoate derivatives. This approach is significant in the preparation of biologically active compounds and pharmaceuticals (Křupková et al., 2013).

Chemical Synthesis and Structural Analysis

tert-Butyl fluoro-nitrobenzoate derivatives are utilized in chemical synthesis, providing insights into molecular structures and interactions. Their study contributes to the understanding of molecular architecture and reactivity, essential for designing new compounds (Gholivand et al., 2009).

Application in Organic Magnetic Materials

Certain tert-butyl substituted compounds, like nitroxide radicals, show promise in the field of organic magnetic materials. These materials exhibit unique properties such as hydrogen bonding and magnetic interactions, useful in advanced material science (Ferrer et al., 2001).

Safety And Hazards

Tert-Butyl 4-fluoro-3-nitrobenzoate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 4-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDYAIDDFCNTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729863
Record name tert-Butyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-fluoro-3-nitrobenzoate

CAS RN

579514-75-3
Record name tert-Butyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kim, WS Lee, J Koo, J Lee… - ACS Combinatorial …, 2014 - ACS Publications
… Compound 3{1} was formed via nucleophilic aromatic substitution of free amino acids with electron-deficient tert-butyl-4-fluoro-3-nitrobenzoate and coupled with compound 2 via an …
Number of citations: 12 pubs.acs.org

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